molecular formula C22H20FN5O3 B2487413 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide CAS No. 922082-46-0

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide

Cat. No. B2487413
CAS RN: 922082-46-0
M. Wt: 421.432
InChI Key: NQUDHNSPYOJLRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives involves multi-step chemical reactions, starting from basic aromatic compounds or acids. One method involves the condensation of specific acids with ethane-1,2-diamine, followed by a series of reactions including chlorination and final condensation to obtain the desired compound (Huang et al., 2020). These synthesis pathways are crucial for producing the compound in a laboratory setting, enabling further studies on its properties and potential applications.

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like crystallography and density functional theory (DFT). For example, the crystal structure of a related compound was determined to belong to the tetragonal system, providing insights into the geometric bond lengths and angles, which are essential for understanding the compound's molecular interactions (Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives often include nucleophilic substitution and condensation with various reagents to introduce different functional groups. These reactions are critical for modifying the compound's properties for specific applications, such as enhancing its solubility or binding affinity to biological targets (Xu et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are essential for the practical application of the compound. While specific data on "N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide" is not directly available, related compounds' physical properties have been studied to predict behavior under different conditions and facilitate formulation development for pharmaceutical applications.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, potential for chemical modifications, and interactions with biological molecules, are fundamental for designing derivatives with enhanced or targeted functionalities. Studies on similar pyrazolo[3,4-d]pyrimidine derivatives have explored their potential as ligands for biological receptors, demonstrating the significance of understanding these chemical properties (Satoh et al., 2009).

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been explored in the context of synthesizing pyrazolo[3,4-d]pyrimidine analogues, such as in the study by Taylor and Patel (1992), which involved palladium-catalyzed C-C coupling and reductive alkylation steps, contributing to the field of antitumor agents synthesis (Taylor & Patel, 1992).

Applications in Imaging and Cancer Research

  • Xu et al. (2012) explored 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with positron emission tomography, indicating potential applications in medical imaging and cancer diagnosis (Xu et al., 2012).
  • Hassan et al. (2015) studied pyrazolo[1,5-a]pyrimidines for their in vitro cytotoxic activity against various human cancer cell lines, suggesting their potential as anticancer agents (Hassan et al., 2015).

Antiproliferative Activity and Drug Design

  • The study by Huang et al. (2020) on a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, revealed marked inhibition against various human cancer cell lines, providing insights into antiproliferative properties and potential drug design (Huang et al., 2020).

Miscellaneous Applications

  • Other studies explore the synthesis and applications of related pyrazolo[3,4-d]pyrimidine derivatives in various fields such as anticonvulsant activity (Kelley et al., 1995), solid-phase synthetic methods for compound libraries (Heo & Jeon, 2017), and the synthesis of novel isoxazolines and isoxazoles (Rahmouni et al., 2014) (Kelley et al., 1995); (Heo & Jeon, 2017); (Rahmouni et al., 2014).

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit neuronal nitric oxide synthase (nnos), which is an important therapeutic approach to target neurodegenerative disorders . These inhibitors utilize the same hydrophobic pocket to gain strong inhibitory potency, as well as high isoform selectivity .

Biochemical Pathways

Similar compounds have been found to trigger downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt), which are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

Similar compounds have been designed to combine a more pharmacokinetically favorable head with promising structural components from previous inhibitors . These compounds showed good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes .

Result of Action

Similar compounds have been found to exhibit potent inhibitory activity against various viruses .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s health status, and genetic factors .

Future Directions

The compound shows potential for further exploration due to its acceptable activity and good plasma stability . It also has low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 , which suggests it could be a promising candidate for further drug development.

properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-31-17-7-4-6-15(11-17)21(29)24-9-10-28-20-18(12-26-28)22(30)27(14-25-20)13-16-5-2-3-8-19(16)23/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUDHNSPYOJLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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